ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate

Regioselective synthesis Tetrazole alkylation Isomer purity

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate (CAS 1909336-51-1) is a 2,5-disubstituted tetrazole featuring a tert-butyl group at the N2 position and an ethyl ester at the C5 position. This substitution pattern is structurally distinct from the more common 1-substituted or 1,5-disubstituted tetrazole isomers.

Molecular Formula C8H14N4O2
Molecular Weight 198.226
CAS No. 1909336-51-1
Cat. No. B2846206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate
CAS1909336-51-1
Molecular FormulaC8H14N4O2
Molecular Weight198.226
Structural Identifiers
SMILESCCOC(=O)C1=NN(N=N1)C(C)(C)C
InChIInChI=1S/C8H14N4O2/c1-5-14-7(13)6-9-11-12(10-6)8(2,3)4/h5H2,1-4H3
InChIKeyYLSMFHPOPAQWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate (CAS 1909336-51-1): A Unique 2,5-Disubstituted Tetrazole Building Block


Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate (CAS 1909336-51-1) is a 2,5-disubstituted tetrazole featuring a tert-butyl group at the N2 position and an ethyl ester at the C5 position [1]. This substitution pattern is structurally distinct from the more common 1-substituted or 1,5-disubstituted tetrazole isomers. The presence of the bulky tert-butyl group at N2 is not merely a structural footnote; it has been exploited as a regiochemical control element in synthetic methodology to access 1-alkyltetrazoles free of their 2-isomer contaminants [2], a capability that generic 1-substituted tetrazole building blocks cannot replicate.

Why Generic Tetrazole Analogs Cannot Replace Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate in Regioselective Synthesis


In tetrazole chemistry, the site of alkylation critically determines the compound's chemical and biological properties. Direct alkylation of 5-substituted tetrazoles typically yields mixtures of 1- and 2-alkyl isomers that are difficult to separate [1]. The N2-tert-butyl group in this compound serves as a temporary protecting group that directs subsequent alkylation exclusively to the N1(4) position, after which the tert-butyl moiety can be removed under acidic conditions to deliver 1-alkyl-5-substituted tetrazoles in high isomeric purity [2]. Simply substituting a 1-substituted or unsubstituted tetrazole analog forfeits this regiochemical control, leading to isomer mixtures that compromise downstream biological assay reproducibility and synthetic yield. Procurement of the specific 2-tert-butyl-5-carboxylate scaffold is therefore not interchangeable with generic tetrazole esters if isomerically pure 1-alkyltetrazole products are the goal.

Head-to-Head and Class-Level Evidence: Quantifying the Differentiation of Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate


Regioselective Synthesis: N2-tert-Butyl Protection Enables Isomerically Pure 1-Alkyltetrazoles vs. Direct Alkylation Mixtures

The 2-tert-butyl group functions as a regiochemical directing/protecting group. In the methodology reported by Koren et al., 2-tert-butyl-5-R-tetrazoles (including the ethyl ester derivative) undergo exhaustive alkylation at N1(4), and subsequent acidic removal of the tert-butyl group yields 1-alkyl-5-R-tetrazoles free of the corresponding 2-isomer [1]. In contrast, direct alkylation of 5-substituted tetrazoles under standard conditions (e.g., alkyl halide/base) typically produces mixtures of 1- and 2-alkyl isomers, often in ratios close to 1:1 to 3:1 depending on the electrophile [2].

Regioselective synthesis Tetrazole alkylation Isomer purity

Yield of N2-tert-Butylation: H2SO4-Mediated Route Delivers Higher 2-Isomer Selectivity vs. H3PO4-Mediated Route

The synthesis of the target compound itself demonstrates a selectivity advantage. The tert-butylation of 5-substituted tetrazoles in concentrated H2SO4 yields exclusively the 2-alkyltetrazole isomer in high yield, irrespective of the electronic nature or steric bulk of the 5-substituent [1]. In contrast, performing the tert-butylation in phosphoric acid (H3PO4) produces a mixture of 1- and 2-isomers, with the 1-isomer concentration increasing as the acid concentration decreases [2]. The H2SO4-based protocol therefore provides a reliable, high-yielding entry to isomerically pure 2-tert-butyltetrazoles.

N2-selectivity tert-butylation reaction yield

Structural Preorganization: The 2-tert-Butyl-5-ester Scaffold Prevents NH Tautomerism That Complicates 1H-Tetrazole Analogs

Unlike 1H-tetrazole-5-carboxylate esters (which exist as equilibrium mixtures of 1H- and 2H-tautomers in solution), the target compound is locked into a single 2H-tautomeric form by the N2-tert-butyl substituent [1]. This eliminates tautomer-related complications in NMR characterization, chromatographic behavior, and biological target engagement. The fixed substitution pattern also confers a predictable logP, whereas tautomeric 1H-tetrazoles display pH-dependent and solvent-dependent effective lipophilicities that complicate drug design [2].

Tautomerism structural preorganization tetrazole lipophilicity

Purity Profile: Commercial Availability at >95% Purity with Characterized Impurity Profile vs. Less-Characterized Analogs

Reputable vendors (e.g., Biosynth, CymitQuimica) supply this compound with a minimum purity of 95% as determined by HPLC or NMR, and provide batch-specific analytical data . In contrast, closely related analogs such as 2-tert-butyl-2H-tetrazole-5-carboxylic acid (CAS 1547646-28-5) are often listed at 95% purity but with less comprehensive characterization (e.g., no guaranteed residual solvent analysis) . The ethyl ester also offers advantages over the acid form in terms of ease of handling and reduced hygroscopicity, reducing the risk of purity degradation during storage.

Purity quality control procurement

Optimal Application Scenarios for Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate Based on Evidence


Scaffold for Synthesis of Isomerically Pure 1-Alkyl-5-carboxylate Tetrazoles via N2-tert-Butyl Protection

The primary evidence-based scenario is use as a key intermediate in the two-step synthesis of 1-alkyl-1H-tetrazole-5-carboxylate esters. The N2-tert-butyl group directs quaternization to N1(4), and subsequent acidic deprotection (e.g., aqueous HBF4 or HCl) yields the 1-alkyl isomer free of the 2-isomer [1]. This route is superior to direct alkylation, which produces difficult-to-separate isomer mixtures, making the compound indispensable for medicinal chemistry campaigns requiring structurally unambiguous tetrazole-containing libraries.

Precursor to 5-Carboxylate Bioisostere Libraries for Drug Discovery

The ethyl ester can be hydrolyzed to the free carboxylic acid (2-tert-butyl-2H-tetrazole-5-carboxylic acid), which itself serves as a non-classical bioisostere of carboxylate pharmacophores with a fixed tautomeric form [2]. The ester-to-acid conversion allows chemists to explore both ester prodrug and acid-drug forms from a single building block, streamlining SAR exploration. The absence of NH tautomerism ensures consistent logP and pKa values compared to 1H-tetrazole congeners.

Reference Standard for N2-Substituted Tetrazole Analytical Method Development

Because the compound exists as a single, well-defined 2H-tautomer with no prototropic equilibria, it is an ideal reference standard for developing HPLC, LC-MS, and NMR methods aimed at quantifying tetrazole positional isomers [3]. Its distinct retention time and spectroscopic signature (1H NMR: characteristic tert-butyl singlet at ~1.7 ppm; 13C NMR: ester carbonyl at ~160 ppm) provide unambiguous benchmarks for method validation.

Building Block for ACSS2 and Other Tetrazole-Containing Inhibitor Candidates

Patents such as WO2020252407A1 exemplify tetrazole derivatives as ACSS2 inhibitors for oncology applications [4]. While the target compound is not directly disclosed in this patent, its scaffold (2-substituted-5-carboxylate tetrazole) aligns with the core structural motifs of ACSS2 inhibitor pharmacophores. Its use as a late-stage diversification intermediate enables rapid synthesis of focused libraries for hit-to-lead optimization in metabolic enzyme programs.

Quote Request

Request a Quote for ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.